V-9302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

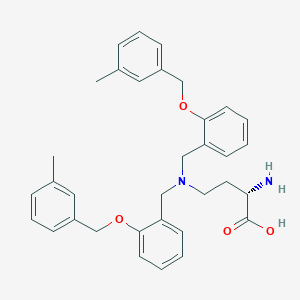

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNVAAMULVFNN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

V-9302: A Technical Guide to its Mechanism of Action in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a novel small molecule inhibitor that has garnered significant attention in the field of oncology for its unique mechanism of targeting cancer cell metabolism.[1][2] Cancer cells exhibit distinct metabolic requirements to sustain their rapid growth and proliferation, with a notable dependency on the amino acid glutamine.[1][2] this compound strategically exploits this "glutamine addiction" by primarily targeting the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a key transporter responsible for glutamine uptake in many cancer types.[1][3] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular pathways.

Core Mechanism of Action: Competitive Inhibition of ASCT2

This compound functions as a competitive antagonist of the ASCT2 transporter (encoded by the SLC1A5 gene).[1][4] By selectively binding to ASCT2, this compound blocks the transmembrane flux of glutamine into cancer cells.[1][3] This inhibitory action is potent, with studies demonstrating a significant reduction in glutamine uptake in various cancer cell lines.[1][5] The selective targeting of ASCT2 over other transporters like ASCT1 has been reported, highlighting its potential for a targeted therapeutic effect.[3] However, some studies suggest that this compound may also affect other amino acid transporters, a point of discussion later in this guide.

Downstream Cellular Consequences of Glutamine Deprivation

The blockade of glutamine uptake by this compound initiates a cascade of downstream events that are detrimental to cancer cell survival and proliferation.[1]

1. Attenuation of Cancer Cell Growth and Proliferation: Glutamine is a crucial nutrient for cancer cells, serving as a key building block for biosynthesis and a source of carbon and nitrogen for the tricarboxylic acid (TCA) cycle. By inhibiting glutamine uptake, this compound effectively starves cancer cells of this essential resource, leading to a significant reduction in their growth and proliferation rates.[1][2]

2. Induction of Cell Death: Prolonged glutamine deprivation induced by this compound triggers programmed cell death, or apoptosis, in cancer cells.[1] This is a critical component of its anti-tumor activity.

3. Increased Oxidative Stress: Glutamine plays a vital role in maintaining the redox balance within cells, primarily through its contribution to the synthesis of the antioxidant glutathione (GSH). This compound-mediated glutamine starvation leads to a depletion of intracellular GSH, resulting in an accumulation of reactive oxygen species (ROS) and a state of heightened oxidative stress.[1][6] This oxidative imbalance can further contribute to cell damage and apoptosis.

4. Modulation of Autophagy: Autophagy, a cellular process of self-digestion, can be induced as a survival mechanism in response to nutrient deprivation.[1] Treatment with this compound has been shown to increase the levels of autophagy markers such as LC3B.[1][6] While this may initially be a pro-survival response, it can also be exploited therapeutically. For instance, combining this compound with autophagy inhibitors has been suggested as a potential strategy to enhance its anti-cancer effects.[1]

Controversial Findings on Transporter Specificity

While the primary mechanism of this compound is attributed to ASCT2 inhibition, some research suggests a broader activity profile. A study has reported that this compound and its analogs can also inhibit other amino acid transporters, namely the large neutral amino acid transporter 1 (LAT1, SLC7A5) and the sodium-coupled neutral amino acid transporter 2 (SNAT2, SLC38A2).[7] According to this research, the potent anti-tumor effects of this compound may result from the combined inhibition of these transporters, which would lead to a more comprehensive disruption of amino acid homeostasis in cancer cells.[7] This highlights the importance of further investigation to fully elucidate the complete target profile of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3][5] |

| Rat C6 | 9 µM | [5] | |

| In Vitro Concentration | HCC1806 | 25 µM (48h) | [5] |

| In Vivo Dosage | HCT-116 & HT29 Xenografts | 75 mg/kg (daily, i.p.) | [3] |

| SNU398 & MHCC97H Xenografts | 30 mg/kg (daily, i.p.) | [3] | |

| Breast Cancer Xenograft | 50 mg/kg (daily, i.p.) | [3] |

Detailed Experimental Protocols

Glutamine Uptake Inhibition Assay

This assay is fundamental to determining the inhibitory effect of this compound on glutamine transport.

Materials:

-

Cancer cell line of interest (e.g., HEK-293)

-

Cell culture medium and supplements

-

This compound

-

[³H]-L-glutamine (radiolabeled)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

Protocol:

-

Seed cells in a 24-well plate and grow to confluence.

-

On the day of the assay, wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in HBSS for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding HBSS containing a fixed concentration of [³H]-L-glutamine to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each sample.

-

Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.

Cell Viability Assay (MTT or similar)

This assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium and supplements

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

DMSO

-

Plate reader

Protocol:

-

Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) in fresh culture medium.

-

Incubate for the desired period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Add the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling and Autophagy Markers

This protocol is used to detect changes in protein expression levels, such as those involved in cell signaling pathways (e.g., pS6, pERK) and autophagy (e.g., LC3B).

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pS6, anti-S6, anti-pERK, anti-ERK, anti-LC3B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound or vehicle for the specified time.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (at the desired dose, e.g., 75 mg/kg) or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) on a set schedule (e.g., daily).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers like p-S6 and cleaved caspase-3).

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its primary mechanism of action involves the competitive inhibition of the ASCT2 transporter, leading to reduced cell proliferation, increased apoptosis and oxidative stress, and modulation of autophagy. While its specificity for ASCT2 is a subject of ongoing investigation, the potent anti-tumor effects of this compound in preclinical models underscore the potential of targeting glutamine metabolism in cancer therapy. The experimental protocols detailed in this guide provide a framework for the further evaluation of this compound and other glutamine transport inhibitors.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

V-9302: A Technical Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a novel small-molecule antagonist that competitively inhibits the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3] ASCT2 is the primary transporter of the amino acid glutamine in cancer cells, and its elevated expression has been linked to poor survival in various human cancers.[1] By selectively targeting glutamine uptake, this compound disrupts key metabolic and signaling pathways essential for tumor growth and survival, thereby remodeling the tumor microenvironment. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the tumor microenvironment, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist of transmembrane glutamine flux.[1][3][4] This inhibition of ASCT2-mediated glutamine uptake leads to a cascade of downstream effects within the cancer cell, including:

-

Metabolic Stress: Deprivation of glutamine, a crucial nutrient for biosynthesis and energy production, leads to attenuated cancer cell growth and proliferation.[1][4]

-

Increased Oxidative Stress: The reduction in glutamine uptake results in elevated levels of reactive oxygen species (ROS) and an increase in the ratio of oxidized to reduced glutathione (GSSG/GSH).[1]

-

Induction of Cell Death: this compound promotes cancer cell death, as evidenced by increased levels of cleaved caspase-3.[1]

-

Autophagy Modulation: Treatment with this compound has been shown to induce autophagy in cancer cells, a cellular process triggered by nutrient deprivation.[1][5]

Impact on the Tumor Microenvironment

The effects of this compound extend beyond direct cytotoxicity to cancer cells, influencing the broader tumor microenvironment (TME). A key aspect of this is its interplay with the anti-tumor immune response.

-

Enhanced T-Cell Function: In triple-negative breast cancer models, this compound selectively blocks glutamine uptake in tumor cells but not in CD8+ T cells. This "glutamine steal" reversal allows for increased glutathione synthesis in CD8+ T cells, thereby enhancing their effector function.[6]

-

Downregulation of Immune Checkpoints: this compound has been shown to downregulate the expression of the immune checkpoint protein B7H3 through the induction of autophagy, which can enhance anti-tumor immunity.[5]

-

Sensitization to Immunotherapy: By modulating the TME and enhancing T-cell function, this compound has demonstrated the potential to sensitize breast cancer to anti-PD-1 therapy in preclinical models.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][2][3] |

| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Treatment | Outcome | Reference |

| HCT-116 (colorectal) | 75 mg/kg/day this compound for 21 days | Prevented tumor growth | [1][3] |

| HT29 (colorectal) | 75 mg/kg/day this compound for 21 days | Prevented tumor growth | [1][3] |

| Patient-Derived Xenograft (PDX) A-008 (KRAS G12V) | Chronic this compound exposure | Reduction in tumor volume | [1] |

| SNU398 & MHCC97H (liver) | 30 mg/kg this compound (in combination with CB-839) | Strong growth inhibition | [3] |

| EO771 & 4T1 (breast) | This compound + anti-PD-1 antibody | Significantly inhibited tumor growth | [5] |

Signaling Pathways

The inhibition of glutamine transport by this compound significantly impacts intracellular signaling pathways that are critical for cancer cell proliferation and survival.

Caption: this compound blocks glutamine import via ASCT2, leading to mTORC1 inactivation, increased ROS, and ultimately, cell death.

Experimental Protocols

In Vitro Glutamine Uptake Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on glutamine transport.

Materials:

-

Cancer cell line of interest (e.g., HEK-293)

-

Cell culture medium and supplements

-

This compound

-

[3H]-L-Glutamine (radiolabeled)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Add [3H]-L-Glutamine to each well and incubate for a defined period (e.g., 15 minutes).

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of this compound in a glutamine uptake assay.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 75 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pS6, cleaved caspase-3).

Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its multifaceted mechanism of action, which includes inducing metabolic and oxidative stress in tumor cells while concurrently enhancing anti-tumor immunity within the tumor microenvironment, positions it as a compelling candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer metabolism and developing novel therapeutic interventions.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective glutamine metabolism inhibition in tumor cells improves antitumor T lymphocyte activity in triple-negative breast cancer. | Jeff Rathmell Lab [vumc.org]

The Evolving Molecular Portrait of V-9302: A Technical Guide to its Downstream Effects

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

V-9302 is a small molecule antagonist developed for oncology, initially characterized as a potent and selective inhibitor of the ASCT2 (SLC1A5) amino acid transporter.[1][2] ASCT2 is a critical transporter for glutamine, a key nutrient that fuels the metabolic demands of rapidly proliferating cancer cells.[3] Consequently, this compound was reported to induce anti-tumor responses by attenuating cancer cell growth, increasing cell death, and promoting oxidative stress through glutamine deprivation.[1][3]

However, the scientific understanding of this compound's mechanism of action has evolved. Subsequent rigorous investigation has demonstrated that this compound does not inhibit ASCT2, but rather exerts its biological effects through the potent, combined inhibition of two different amino acid transporters: SNAT2 (SLC38A2) and LAT1 (SLC7A5).[4][5] This critical distinction repositions this compound from a specific glutamine import blocker to a broader disruptor of amino acid homeostasis. This guide provides a comprehensive overview of the downstream effects of this compound treatment, addressing the evidence for both the putative and revised mechanisms of action to offer a complete and accurate resource for the scientific community.

I. Re-evaluating the Primary Target: From ASCT2 to SNAT2/LAT1

The initial attribution of this compound's activity to ASCT2 inhibition was based on its ability to block glutamine uptake in various cancer cell lines.[2][3] However, a pivotal study using Xenopus laevis oocytes for recombinant expression of individual transporters, alongside experiments in ASCT2 knockout cancer cells, revealed that this compound did not inhibit ASCT2.[4] Instead, the compound was shown to potently inhibit SNAT2, a sodium-coupled neutral amino acid transporter, and LAT1, a large neutral amino acid transporter.[4] The potent anti-tumor effects of this compound are now believed to arise from the simultaneous blockade of these two key transporters, which disrupts the acquisition of essential amino acids and blunts cellular rescue responses.[4]

II. Core Downstream Effects of this compound Treatment

Despite the revised understanding of its direct molecular targets, the primary downstream consequences of this compound treatment remain consistent across studies: disruption of mTORC1 signaling, induction of oxidative stress, and cell cycle arrest, culminating in reduced cancer cell proliferation and survival.

A. Disruption of Amino Acid Homeostasis and mTORC1 Signaling

Both SNAT2 and LAT1 are crucial for maintaining the intracellular pool of amino acids necessary for protein synthesis and cell growth signaling.[6][7] LAT1, in particular, is the primary transporter for essential amino acids like leucine, a critical activator of the mTORC1 signaling pathway.[1] SNAT2 contributes by providing glutamine and other amino acids that can be used for exchange by transporters like LAT1, and can also signal amino acid availability to mTORC1.[6][8][9]

By co-inhibiting SNAT2 and LAT1, this compound effectively severs the cell's supply of essential amino acids.[4] This leads to a rapid shutdown of the mTORC1 pathway, a central regulator of cell growth and proliferation.[10] The downstream effects include the dephosphorylation (inactivation) of key mTORC1 substrates such as p70S6K and 4E-BP1, resulting in a global suppression of protein synthesis.[11]

B. Induction of Oxidative Stress and Cell Death

A consistent outcome of this compound treatment is a marked increase in cellular oxidative stress, evidenced by the accumulation of reactive oxygen species (ROS).[3][12] This effect was initially attributed to the depletion of glutamine, a precursor for the synthesis of the major cellular antioxidant, glutathione (GSH).[3] While the direct target has been revised, the outcome remains relevant. Inhibition of SNAT2, a key glutamine importer, depletes the intracellular glutamine pool required for GSH synthesis, thereby compromising the cell's antioxidant defenses and leading to ROS accumulation.[9][13] Elevated ROS levels can damage cellular components and trigger programmed cell death (apoptosis).[12]

C. Cell Cycle Arrest and Autophagy

Disruption of nutrient sensing pathways and protein synthesis invariably leads to cell cycle arrest. Studies have shown that this compound treatment causes cells to accumulate in the G1 phase, preventing entry into the S phase and thus halting proliferation.[14] Furthermore, nutrient starvation induced by this compound is a potent trigger for autophagy, a cellular recycling process.[12] While autophagy can initially be a pro-survival response, sustained metabolic stress can lead to autophagic cell death or sensitize cells to apoptosis.[3]

III. Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Comments | Reference |

|---|---|---|---|---|

| IC₅₀ (Glutamine Uptake) | HEK-293 | 9.6 µM | Initially attributed to ASCT2 inhibition. | [2] |

| Cell Viability | HCT-116 (CRC) | ~50% reduction at 25 µM | 48h treatment. | [3] |

| Cell Viability | HT-29 (CRC) | ~40% reduction at 25 µM | 48h treatment. | [3] |

| Cell Viability | HCC1806 (Breast) | ~75% reduction at 25 µM | 48h treatment. | [3] |

| mTORC1 Signaling | HCC1806 (Breast) | Decreased pS6 / pAKT | Western blot analysis. | [1] |

| Oxidative Stress | HCC1806 (Breast) | Increased GSSG/GSH ratio | This compound exposure led to increased oxidized glutathione. | [1] |

| Cell Cycle | KCR (Breast) | G1 Arrest | After 48h, cell proliferation was blocked with elevated G1 phase. |[14] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Athymic Nude Mice | HCT-116 (CRC) | 75 mg/kg/day (i.p.) | Prevented tumor growth over 21 days. | [1] |

| Athymic Nude Mice | HT-29 (CRC) | 75 mg/kg/day (i.p.) | Prevented tumor growth over 21 days. | [1] |

| BALB/c Nude Mice | SNU398 (HCC) | 30 mg/kg (i.p.) | Strong growth inhibition when combined with CB-839. |[15] |

IV. Experimental Protocols

A. Protocol: Amino Acid Uptake Assay

This protocol is used to determine the inhibitory effect of this compound on the transport of radiolabeled amino acids.

-

Cell Culture: Plate cells (e.g., HEK-293, HCC1806) in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate media and wash cells twice with pre-warmed sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Inhibitor Treatment: Add uptake buffer containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at 37°C.

-

Radiolabeled Substrate Addition: Add the radiolabeled amino acid (e.g., [³H]-Glutamine or [¹⁴C]-Leucine) to each well at a final concentration of 1-10 µM.

-

Uptake: Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

-

Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

-

Cell Lysis: Lyse the cells by adding 0.1 M NaOH or 1% SDS solution to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the protein concentration of each sample (determined by a BCA or Bradford assay). Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.

B. Protocol: Western Blot for mTORC1 Signaling

This protocol assesses the phosphorylation status of mTORC1 downstream effectors.

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 25 µM) or vehicle for a specified time (e.g., 6, 12, 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ and normalize phosphorylated protein levels to total protein levels.

V. Conclusion and Future Directions

This compound is a potent anti-cancer agent that functions by disrupting cellular amino acid homeostasis. While initially described as an ASCT2 inhibitor, compelling evidence indicates its primary targets are the SNAT2 and LAT1 transporters.[4] This dual inhibition leads to a cascade of downstream effects, including the suppression of mTORC1 signaling, induction of oxidative stress, and cell cycle arrest, which collectively impair cancer cell viability.[1][12][14] The discrepancy in its reported mechanism highlights the critical importance of rigorous target validation in drug development. Future research should focus on leveraging the synergistic potential of this compound in combination with other metabolic inhibitors or immunotherapies, and on identifying predictive biomarkers based on the expression of SNAT2 and LAT1 to select patient populations most likely to respond to treatment.

References

- 1. The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer | MDPI [mdpi.com]

- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigations of potential non-amino acid SNAT2 inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. LAT1 and SNAT2 Protein Expression and Membrane Localization of LAT1 Are Not Acutely Altered by Dietary Amino Acids or Resistance Exercise Nor Positively Associated with Leucine or Phenylalanine Incorporation in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abundance of amino acid transporters involved in mTORC1 activation in skeletal muscle of neonatal pigs is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Hypoxia-induced switch in SNAT2/SLC38A2 regulation generates endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

V-9302 and its Effects on Cellular Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-9302 is a potent and selective small-molecule inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of glutamine in cancer cells.[1][2] By competitively antagonizing transmembrane glutamine flux, this compound disrupts cancer cell metabolism, leading to attenuated growth, increased cell death, and significantly, the induction of cellular oxidative stress.[1][3] This guide provides a comprehensive overview of the mechanisms by which this compound elicits oxidative stress, supported by quantitative data and detailed experimental protocols from preclinical studies.

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism by which this compound induces oxidative stress is through the depletion of intracellular glutamine. Glutamine is a crucial precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By inhibiting glutamine uptake, this compound disrupts the replenishment of the GSH pool, leading to an imbalance in the redox state of the cell.[1] This results in an accumulation of reactive oxygen species (ROS), causing damage to cellular components and activating stress-response pathways.[1][3]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [4] |

| Cell Viability Reduction (25 µM, 48h) | Panel of 29 cancer cell lines | >20% in over half of the cell lines | [1] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Marker | Cell Line/Model | Treatment | Observation | Reference |

| Oxidized Glutathione (GSSG) | HCC1806 cells | This compound | Increased levels at the expense of reduced glutathione (GSH) | [1] |

| Oxidized Glutathione (GSSG) | HT29 cells | This compound | Elevated GSSG levels | [1] |

| Intracellular Reactive Oxygen Species (ROS) | HCC1806 cells | This compound | Increased levels at concentrations exceeding the IC50 for glutamine uptake | [1] |

| Intracellular Reactive Oxygen Species (ROS) | HT29 cells | This compound | Elevated ROS levels | [1] |

| Oxidized Glutathione (GSSG) and 4-hydroxy-nonenal-glutathione | Colo-205 xenografts | This compound | Significantly elevated | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Oxidative Stress and Autophagy

Caption: this compound inhibits ASCT2, leading to reduced glutamine uptake and GSH synthesis, which in turn increases ROS and induces oxidative stress, autophagy, and cell death.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Caption: A typical workflow for determining the effect of this compound on cancer cell viability using an ATP-dependent luminescence assay.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (ATP-Dependent)

This protocol is based on the methodology used to assess the effect of this compound on the viability of a panel of human cancer cell lines.[1][5]

-

Materials:

-

Human cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

96-well clear-bottom cell culture plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in the cell culture medium. A typical concentration for single-point screening is 25 µM.[1][5]

-

Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted from studies measuring ROS levels in cells treated with this compound.[1][3][6]

-

Materials:

-

Cancer cell lines (e.g., HCC1806, HT29)

-

6-well plates or other suitable culture vessels

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours). Include a vehicle control and a positive control for ROS induction (e.g., H2O2).

-

At the end of the treatment period, remove the medium and wash the cells with PBS.

-

Incubate the cells with a working solution of DCFDA (typically 5-10 µM in PBS or serum-free medium) for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with PBS to remove excess probe.

-

For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze immediately on a flow cytometer.

-

For fluorescence microscopy, add PBS to the wells and visualize the cells using a fluorescence microscope with the appropriate filter set for fluorescein.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

-

Glutathione (GSH/GSSG) Ratio Measurement

This protocol describes a general method for determining the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of oxidative stress.[1][7][8]

-

Materials:

-

Cell or tissue samples treated with this compound

-

Metaphosphoric acid (MPA) or perchloric acid (PCA) for deproteinization

-

Glutathione Reductase

-

NADPH

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

For GSSG measurement: 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM) to mask GSH

-

Microplate reader

-

-

Procedure:

-

Sample Preparation:

-

Harvest cells or tissues and immediately homogenize in ice-cold deproteinizing agent (e.g., 5% MPA) to prevent auto-oxidation.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Total Glutathione (GSH + GSSG) Measurement:

-

In a 96-well plate, add the sample supernatant, NADPH, and DTNB to a phosphate buffer.

-

Initiate the reaction by adding glutathione reductase.

-

The rate of formation of 5-thio-2-nitrobenzoic acid (TNB) from DTNB is monitored by measuring the absorbance at 412 nm over time. This rate is proportional to the total glutathione concentration.

-

-

Oxidized Glutathione (GSSG) Measurement:

-

Take an aliquot of the sample supernatant and treat it with a GSH-masking agent like 2-VP or NEM for approximately 1 hour at room temperature. This reaction specifically derivatizes GSH, preventing it from reacting with DTNB.

-

Perform the same enzymatic recycling assay as for total glutathione. The resulting reaction rate will be proportional to the GSSG concentration only.

-

-

Calculation:

-

Determine the concentrations of total glutathione and GSSG from a standard curve.

-

Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.

-

The GSH/GSSG ratio can then be calculated.

-

-

Conclusion

This compound represents a promising therapeutic agent that targets cancer cell metabolism by inhibiting glutamine transport. A key consequence of its mechanism of action is the induction of cellular oxidative stress, which contributes to its anti-tumor efficacy. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and understand the intricate effects of this compound on cellular redox homeostasis. Further exploration of the interplay between this compound-induced oxidative stress and other cellular processes, such as autophagy and apoptosis, will be crucial for the continued development of this and other metabolism-targeting cancer therapies.

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Glutamine Metabolism and Cell Growth: A Technical Guide to V-9302 and the mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms connecting the glutamine transporter antagonist, V-9302, to the mammalian target of rapamycin (mTOR) signaling pathway. As cancer cells often exhibit a heightened dependence on glutamine, targeting its uptake is a promising therapeutic strategy. This document details the mode of action of this compound, its effects on key cellular processes, and provides comprehensive experimental protocols for its investigation.

Introduction: Targeting Cancer's Glutamine Addiction

Cancer cell metabolism is characterized by an increased uptake and utilization of nutrients, including glucose and glutamine, to fuel rapid proliferation and growth. The amino acid glutamine is a critical substrate for various biosynthetic pathways, including nucleotide and protein synthesis, as well as for maintaining redox homeostasis. The alanine-serine-cysteine transporter 2 (ASCT2), encoded by the SLC1A5 gene, is a primary transporter of glutamine in many cancer types and its overexpression is often correlated with poor prognosis.

This compound is a potent and selective small molecule inhibitor of the ASCT2 transporter.[1][2][3] By competitively blocking the uptake of glutamine, this compound effectively starves cancer cells of this essential nutrient, leading to a cascade of downstream effects that culminate in reduced cell viability and tumor growth.[1] A key signaling node that is exquisitely sensitive to amino acid availability is the mTOR pathway.

Mechanism of Action: this compound's Impact on mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is particularly sensitive to intracellular amino acid levels. The mechanism by which this compound inhibits mTOR signaling is initiated by its primary action on ASCT2.

By inhibiting ASCT2, this compound depletes the intracellular pool of glutamine.[4] This reduction in glutamine availability is sensed by the mTORC1 pathway, leading to its inactivation. A key indicator of mTORC1 activity is the phosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Numerous studies have demonstrated that treatment with this compound leads to a significant reduction in the phosphorylation of S6 (pS6), a substrate of S6K, confirming the inhibition of the mTORC1 signaling axis.[1] Some studies have also reported a decrease in the phosphorylation of Akt at serine 473, a substrate of mTORC2, suggesting that this compound may also have an indirect effect on this branch of the mTOR pathway.[1]

The downstream consequences of mTOR inhibition by this compound are multifaceted and contribute to its anti-tumor activity. These include the induction of autophagy, a cellular self-degradation process activated during nutrient starvation, and the promotion of apoptosis, or programmed cell death.[1][5]

Quantitative Data on the Efficacy of this compound

The biological activity of this compound has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

| Parameter | Cell Line/Model | Value | Reference |

| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [2][3] |

| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 4.68 µM | [6] |

| MDA-MB-231 (Breast Cancer) | 19.19 µM | [6] |

| Cancer Type | Cell Lines | Treatment | Effect on Cell Viability | Reference |

| Various | Panel of 29 Human Cancer Cell Lines | 25 µM this compound for 48h | Reduced viability by at least 20% in over half of the cell lines | [7] |

| Ovarian Cancer | SKOV3-TR | 20 µM this compound for 48h | Decreased phosphorylation of mTOR, S6K, and S6 | [8] |

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |

| Colorectal Cancer Xenografts (HCT-116 & HT29) | Athymic Nude Mice | 75 mg/kg/day, i.p. for 21 days | Prevented tumor growth compared to vehicle | [7] |

| Patient-Derived Colorectal Cancer Xenograft | Athymic Nude Mice | 75 mg/kg/day, i.p. for 31 days | Reduction in tumor volume compared to vehicle | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on the mTOR signaling pathway and cancer cell viability.

Cell Viability Assays

4.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

4.1.2. Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Materials:

-

24-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Trypan Blue solution (0.4%)

-

Hemocytometer

-

-

Procedure:

-

Seed cells in a 24-well plate and treat with varying concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and resuspend in complete medium.

-

Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Western Blotting for mTOR Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in a sample.

-

Materials:

-

Cancer cell lines of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Plate cells and treat with this compound as desired.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Cancer cell line (e.g., HCT-116)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers

-

-

Procedure:

-

Subcutaneously inject 2-5 million cancer cells suspended in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 75 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 21 days).

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pS6).

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake through the ASCT2 transporter. This guide has detailed the molecular link between this compound and the mTOR signaling pathway, providing a rationale for its anti-tumor effects. The quantitative data and experimental protocols presented herein offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting glutamine metabolism in oncology. The continued investigation of this compound and similar compounds will be crucial in advancing the development of novel cancer therapies.

References

- 1. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

V-9302: A Technical Overview of a Novel ASCT2 Inhibitor in Oncology Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of precision medicine, targeting the unique metabolic dependencies of cancer cells has emerged as a promising therapeutic strategy. One such dependency is the reliance on the amino acid glutamine, which fuels a multitude of cellular processes essential for tumor growth and survival. V-9302, a potent and selective small molecule inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), represents a significant advancement in the pharmacological targeting of glutamine metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for an audience of researchers, scientists, and drug development professionals.

This compound is a competitive antagonist of transmembrane glutamine flux, selectively targeting the ASCT2 transporter (encoded by the SLC1A5 gene), which is a primary route of glutamine uptake in many cancer cells.[1][2] Pharmacological blockade of ASCT2 with this compound has demonstrated significant anti-tumor efficacy in preclinical models by attenuating cancer cell growth and proliferation, inducing cell death, and increasing oxidative stress.[1] This document will delve into the quantitative data supporting these findings, detail the experimental protocols used in key studies, and visualize the underlying biological pathways.

Discovery and Development

This compound emerged from a focused drug discovery effort targeting glutamine transport. It was identified as a lead compound from a novel series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids.[1] This chemical scaffold provided a tractable starting point for optimization, leading to the development of this compound as a potent inhibitor of ASCT2-mediated glutamine uptake. While detailed structure-activity relationship (SAR) studies for the lead optimization of this specific series are not extensively published, the parent study highlights the successful generation of compounds with significantly improved potency over previous inhibitors.

As of the latest available information, this compound remains a preclinical investigational compound. There is no public record of this compound entering clinical trials. Its application has been primarily in preclinical research to validate ASCT2 as a therapeutic target and to explore the effects of glutamine transport inhibition in various cancer models.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively inhibiting the ASCT2 transporter, thereby blocking the uptake of glutamine into cancer cells.[1] This disruption of glutamine homeostasis triggers a cascade of downstream cellular events:

-

Inhibition of mTOR Signaling: Glutamine is a critical regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation. By depleting intracellular glutamine, this compound leads to the inactivation of mTORC1, as evidenced by decreased phosphorylation of its downstream effectors, such as the S6 ribosomal protein (pS6).[1] This inhibition of mTOR signaling contributes to the anti-proliferative effects of this compound.

-

Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. This compound-mediated glutamine deprivation leads to a depletion of GSH and an increase in reactive oxygen species (ROS), resulting in oxidative stress.[1] This elevated oxidative stress can damage cellular components and contribute to apoptosis.

-

Induction of Apoptosis and Autophagy: The combination of metabolic stress from nutrient deprivation and increased oxidative stress can trigger programmed cell death, or apoptosis. This compound treatment has been shown to increase markers of apoptosis, such as cleaved caspase-3.[1] Additionally, the inhibition of mTOR signaling and cellular stress can induce autophagy.

-

Impact on Other Signaling Pathways: Preclinical studies have also indicated that this compound can modulate other signaling pathways, including the p38 MAPK and p53 pathways, which are involved in stress responses and cell cycle control.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Glutamine Uptake Inhibition | HEK-293 | IC50 | 9.6 µM | [1] |

| Glutamine Uptake Inhibition | C6 (rat glioma) | IC50 | 9 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Mouse Strain | Treatment Dose and Schedule | Outcome | Reference |

| HCT-116 (colorectal) Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [1] |

| HT29 (colorectal) Xenograft | Athymic Nude | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [1] |

| Patient-Derived Xenograft (PDX) A-008 (KRAS G12V) | Athymic Nude | 75 mg/kg/day, i.p. | Reduction in tumor volume | [1] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Half-life (t1/2) | ~6 hours | Healthy mice | [1] |

| Time to steady-state plasma concentration | 4 hours | Healthy mice | [1] |

| Plasma Glutamine Levels (acute exposure) | Elevated by ~50% | 4 hours post-dose (75 mg/kg) | [1] |

| Plasma Glutamine Levels (chronic exposure) | Slightly decreased | 21-day regimen | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Radiolabeled Glutamine Uptake Assay

This assay is used to directly measure the inhibitory effect of this compound on ASCT2-mediated glutamine transport.

-

Cell Culture: Cells (e.g., HEK-293) are seeded in multi-well plates and grown to confluence.

-

Assay Buffer Preparation: A HEPES-buffered saline (HBS) solution is prepared. For specific measurement of ASCT2 activity, other glutamine transporters like LAT1 can be inhibited using a compound such as 2-amino-2-norbornanecarboxylic acid (BCH).

-

Inhibition and Substrate Addition: Cells are washed with pre-warmed HBS. A solution containing [3H]-L-glutamine and varying concentrations of this compound is then added to the cells.

-

Incubation: The cells are incubated at 37°C for a defined period (e.g., 15 minutes) to allow for glutamine uptake.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold PBS.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The results are normalized to the protein concentration of each sample.

Cell Viability Assays (e.g., CellTiter-Glo®, MTT)

These assays are employed to assess the effect of this compound on cancer cell proliferation and viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Assay Procedure:

-

CellTiter-Glo®: This luminescent assay measures ATP levels as an indicator of metabolically active cells. The reagent is added to the wells, and luminescence is measured.

-

MTT Assay: MTT is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the levels and phosphorylation status of proteins within key signaling pathways.

-

Cell Treatment and Lysis: Cells are treated with this compound for the desired time, then washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with non-fat dry milk or BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., pS6, total S6, pERK, total ERK, cleaved caspase-3). Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is formulated in an appropriate vehicle and administered to the mice (e.g., daily via intraperitoneal injection). The control group receives the vehicle alone.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised for weighing and further analysis (e.g., immunohistochemistry for biomarkers like pS6 and cleaved caspase-3).

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound.

Caption: this compound mechanism of action, inhibiting glutamine uptake and downstream signaling.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound in the ongoing effort to target cancer metabolism. Its potent and selective inhibition of the ASCT2 glutamine transporter has been shown to effectively disrupt cancer cell growth, induce cell death, and increase oxidative stress in a variety of preclinical models. The detailed experimental protocols and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers in the fields of oncology and drug development. Further investigation into the therapeutic potential of this compound and other ASCT2 inhibitors is warranted to translate these promising preclinical findings into novel cancer therapies.

References

V-9302 as a Competitive Antagonist of Glutamine Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of V-9302, a small molecule inhibitor of glutamine transport. It details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of ASCT2

This compound functions as a competitive antagonist of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2][3][4][5] ASCT2 is the primary transporter of glutamine in many cancer cells, which exhibit a high demand for this amino acid to fuel their rapid growth and proliferation.[1][5] By competitively binding to ASCT2, this compound blocks the uptake of glutamine, leading to intracellular glutamine depletion. This nutrient starvation triggers a cascade of downstream effects, ultimately impairing cancer cell survival and proliferation.[1][5]

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated in various in vitro models. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Inhibitory Concentration (IC50) of this compound on Glutamine Uptake

| Cell Line | Transporter | IC50 Value | Reference |

| Human Embryonic Kidney (HEK-293) | Human ASCT2 | 9.6 µM | [1][2][3][6][7] |

| Rat C6 Glioma | Rat ASCT2 | 9 µM | [5] |

Table 2: Effective Concentration (EC50) of this compound on Cancer Cell Viability

| Cell Line (Colorectal Cancer) | EC50 Range | Reference |

| HCT-116, HT-29, COLO 205, RKO | 9 - 15 µM | [4] |

Table 3: Comparative Potency of this compound and GPNA

| Compound | Target | IC50 in HEK-293 Cells | Fold Improvement (this compound vs. GPNA) | Reference |

| This compound | ASCT2 | 9.6 µM | ~100x | [1] |

| GPNA (gamma-L-glutamyl-p-nitroanilide) | ASCT2 | 1000 µM | - | [1] |

Discussion on Selectivity

While this compound is widely cited as a selective ASCT2 inhibitor[1][3][6], some studies suggest it may also exert inhibitory effects on other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5)[4][8][9]. This is a critical consideration for researchers, as off-target effects could influence experimental outcomes. The conflicting findings may arise from differences in the experimental systems used (e.g., cell lines vs. Xenopus oocytes)[4][8]. Therefore, when using this compound, it is advisable to consider its potential multi-target profile and to include appropriate controls to validate the specificity of the observed effects to ASCT2 inhibition.

Key Downstream Cellular Effects of this compound

The inhibition of glutamine transport by this compound induces several significant downstream effects in cancer cells:

-

Decreased mTORC1 Signaling: Glutamine is crucial for the activation of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. This compound-induced glutamine starvation leads to a reduction in mTORC1 activity, as evidenced by decreased phosphorylation of its downstream targets, S6 kinase (pS6) and AKT.[1][2]

-

Increased Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By limiting the glutamine supply, this compound treatment leads to a depletion of GSH and an increase in reactive oxygen species (ROS), resulting in oxidative stress.[1]

-

Induction of Apoptosis: The culmination of metabolic stress, reduced mTORC1 signaling, and increased oxidative stress can lead to programmed cell death, or apoptosis. This is often observed through the increased expression of markers like cleaved caspase-3.[1]

-

Induction of Autophagy: As a survival response to nutrient deprivation, cells may initiate autophagy. This has been observed in some cancer cell lines following treatment with this compound.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

This assay directly measures the inhibition of glutamine transport into cells.

Materials:

-

Cancer cell line of interest

-

96-well plates, poly-D-lysine coated

-

Assay Buffer: 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES

-

[3H]-L-glutamine

-

This compound

-

2-amino-2-norbornanecarboxylic acid (BCH, a system L inhibitor)

-

1 M NaOH

-

Scintillation counter

Procedure:

-

Cell Plating: Seed cells at an appropriate density in a 96-well plate 24 hours prior to the assay.

-

Cell Washing: On the day of the assay, wash the cells three times with 100 µL of assay buffer.

-

Inhibitor and Substrate Addition: To measure ASCT2-mediated uptake, add 5 mM BCH to the assay buffer and adjust the pH to 6.0. Add varying concentrations of this compound along with 500 nM [3H]-L-glutamine to the cells.

-

Incubation: Incubate the plate for 15 minutes at 37°C.

-

Termination of Uptake: Remove the solution containing the radiolabel and inhibitor, and wash the cells three times with assay buffer.

-

Cell Lysis: Lyse the cells by adding 50 µL of 1 M NaOH.

-

Quantification: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

This protocol assesses the effect of this compound on the mTOR signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-S6, anti-S6, anti-phospho-AKT, anti-AKT, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize the protein bands using an ECL substrate.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

This protocol measures intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

This compound

-

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with DCFDA according to the manufacturer's instructions. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

References

- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]

- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Investigations of potential non-amino acid SNAT2 inhibitors [frontiersin.org]

- 9. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of V-9302

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of V-9302, a competitive small molecule antagonist of amino acid transport. The document details its mechanism of action, structure-activity relationship (SAR), and its impact on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of this compound are also provided.

Introduction